1,2,4-噻二唑-5-胺盐酸盐

描述

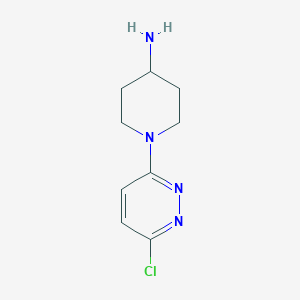

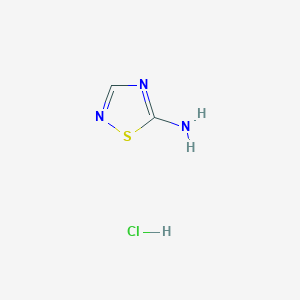

1,2,4-Thiadiazol-5-amine hydrochloride is a chemical compound with the CAS Number: 152513-91-2 . It has a molecular weight of 138.6 and a linear formula of C2H4ClN3S .

Synthesis Analysis

The synthesis of 1,2,4-Thiadiazol-5-amine derivatives involves an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas . This process provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives in good to excellent yields with excellent functional group tolerance under catalyst- and oxidant-free conditions at room temperature . Another method involves I2-mediated oxidative C-N and N-S bond formations in water, enabling a metal-free, environmentally benign and convenient strategy for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates .

Molecular Structure Analysis

The molecular structure of 1,2,4-Thiadiazol-5-amine hydrochloride can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-Thiadiazol-5-amine hydrochloride are not explicitly mentioned in the search results. However, the synthesis process mentioned above involves several chemical reactions .

Physical And Chemical Properties Analysis

1,2,4-Thiadiazol-5-amine hydrochloride is a solid substance . It has a melting point of 166-169℃ . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

科学研究应用

1. 抗增殖和抗微生物特性

与1,2,4-噻二唑-5-胺盐酸盐密切相关的1,3,4-噻二唑衍生物已被研究其生物特性。从这些化合物衍生的席夫碱表现出显著的DNA保护能力,对氧化应激具有强大的抗微生物活性,对表皮葡萄球菌具有强烈的抗菌活性。此外,它们对癌细胞系表现出细胞毒性,暗示在癌症治疗中的潜在应用(Gür et al., 2020)。

2. 结构分析和分子结构研究

噻二唑衍生物的结构特征,如1,3,4-噻二唑-2-胺盐酸盐,一直是研究的课题。利用FT-IR、NMR光谱和X射线衍射等技术进行振动分析和分子结构测定的研究为分子组成和在材料科学中的潜在应用提供了见解(Channar et al., 2019)。

3. DNA相互作用研究

对1,3,4-噻二唑化合物的研究表明它们与DNA相互作用的能力,这对于开发新的治疗药物至关重要。这些化合物通过沟结合模式与DNA结合强烈,这种相互作用对于理解它们在遗传物质操纵和潜在治疗应用中的作用至关重要(Shivakumara & Krishna, 2021)。

4. 合成和计算研究

已开发了合成1,3,4-噻二唑衍生物的创新方法,包括与1,2,4-噻二唑-5-胺盐酸盐相关的方法。这些方法涉及环境友好和高效的合成过程,突显了该化合物在材料科学和制药等各种应用中的潜力(Erdogan, 2018)。

5. 缓蚀性能

噻二唑衍生物已被评估为缓蚀剂,特别是在酸性环境中。这些化合物在保护钢铁等金属免受腐蚀方面的有效性,得到实验和计算研究的支持,展示了它们在工业应用中的实用性(Attou et al., 2020)。

安全和危害

作用机制

Target of Action

1,2,4-Thiadiazol-5-amine hydrochloride has been found to target filarial nematodes , which are the pathogens responsible for a number of parasitic diseases . It has been identified as a novel macrofilaricide for the treatment of human filarial infections . It has also been reported to have potent antibacterial activity against ESKAPE pathogen strains .

Mode of Action

It has been observed that analogs containing the 1,2,4-thiadiazole core demonstrated sub-micromolar inhibition of adult worm motility . This suggests that the compound may interact with its targets, leading to a reduction in their motility.

Biochemical Pathways

Given its observed effects on filarial nematodes and bacteria, it is likely that it interferes with essential biological processes in these organisms, leading to their inhibition or death .

Pharmacokinetics

It has been noted that analogs containing the 1,2,4-thiadiazole core maintained moderate solubility (10−50μm) and good metabolic stability (rat and human liver s9 stability of ≥70% remaining at 60 min) . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The primary result of the action of 1,2,4-Thiadiazol-5-amine hydrochloride is the inhibition or death of targeted organisms. In the case of filarial nematodes, this results in a reduction of adult worm motility . When targeting bacteria, the compound has been found to have potent antibacterial activity .

Action Environment

The action environment of 1,2,4-Thiadiazol-5-amine hydrochloride can influence its efficacy and stability. For instance, it has been recommended that the compound be stored in an inert atmosphere at 2-8°C to maintain its stability . The compound’s efficacy may also be influenced by factors such as the presence of other substances, the pH of the environment, and the specific characteristics of the targeted organisms.

属性

IUPAC Name |

1,2,4-thiadiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S.ClH/c3-2-4-1-5-6-2;/h1H,(H2,3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIIKRHCWVHVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621497 | |

| Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Thiadiazol-5-amine hydrochloride | |

CAS RN |

152513-91-2 | |

| Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)